pKa Shift Between 5-Methyl and 3-Methyl Regioisomers
1-Isobutyl-5-methyl-1H-pyrazole exhibits a higher predicted pKa (2.81±0.10) compared to its 3-methyl regioisomer, 1-isobutyl-3-methyl-1H-pyrazole (pKa 2.70±0.10) . This +0.11 unit difference, while modest, reflects altered electron density on the pyrazole nitrogen and can affect protonation state, salt formation, and chromatographic behavior in purification workflows. The data are derived from the same computational prediction method (ACD/Labs), ensuring cross-study comparability.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.81±0.10 |
| Comparator Or Baseline | 1-isobutyl-3-methyl-1H-pyrazole: 2.70±0.10 |
| Quantified Difference | +0.11 pKa units (5-methyl > 3-methyl) |
| Conditions | Predicted pKa using ACD/Labs method, as reported on ChemicalBook |
Why This Matters
Even minor pKa shifts can influence compound behavior in biological assays or during formulation, guiding selection of the correct isomer for specific experimental requirements.
